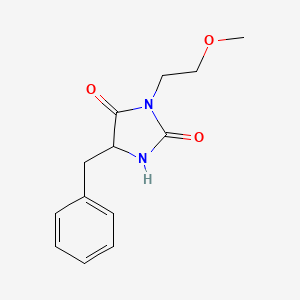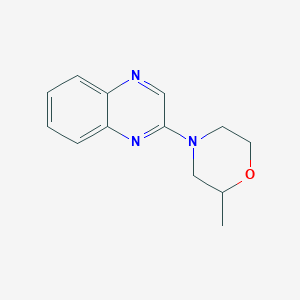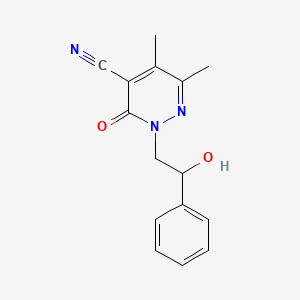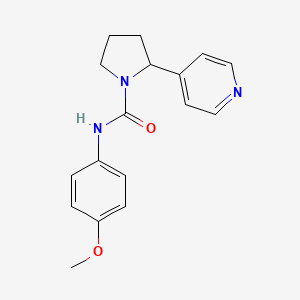
1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide, also known as A-796260, is a selective antagonist of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel. This compound has been extensively studied for its potential therapeutic applications in pain management and inflammation.
Applications De Recherche Scientifique
1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. The TRPV1 ion channel is known to play a crucial role in the perception of pain and inflammation. This compound, being a selective antagonist of TRPV1, has been found to be effective in reducing pain and inflammation in various animal models. It has also been studied for its potential use in treating neuropathic pain, osteoarthritis, and other chronic pain conditions.
Mécanisme D'action
1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide acts as a selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 leads to the influx of calcium ions, which triggers the release of neurotransmitters that signal pain and inflammation. This compound blocks the activation of TRPV1 by binding to a specific site on the channel, thereby preventing the influx of calcium ions and reducing the release of neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects in animal models. In a study conducted on rats, this compound was found to reduce thermal hyperalgesia and mechanical allodynia, which are indicators of pain and inflammation. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. These findings suggest that this compound has potent anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide is its selectivity for TRPV1. This makes it a useful tool for studying the role of TRPV1 in pain and inflammation. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in chronic pain conditions.
Orientations Futures
There are several future directions for the study of 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the potential use of this compound in combination with other analgesic and anti-inflammatory agents. Additionally, the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism, warrants further investigation.
Conclusion
In conclusion, this compound is a selective antagonist of the TRPV1 ion channel that has shown promise in the treatment of pain and inflammation. Its mechanism of action involves blocking the influx of calcium ions and reducing the release of neurotransmitters. This compound has significant biochemical and physiological effects in animal models, and its selectivity for TRPV1 makes it a useful tool for studying the role of TRPV1 in pain and inflammation. However, its poor solubility and short half-life limit its effectiveness in chronic pain conditions. Further research is needed to develop more potent and selective TRPV1 antagonists and investigate the potential use of this compound in combination with other agents.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide involves a multistep process starting from commercially available starting materials. The first step involves the condensation of 2-methyl-2-butanol with ethyl acetoacetate to form 2-methyl-2-butylacetoacetate. This intermediate is then converted into the pyrazole ring system via a cyclization reaction with hydrazine hydrate. Finally, the carboxamide group is introduced through a reaction with chloroacetyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
1-methyl-N-(2-methylbutan-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-5-10(2,3)12-9(14)8-6-11-13(4)7-8/h6-7H,5H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOYBWWYDKNVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)

![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)



![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)





![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)
![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)